molecular formula C7H5BrClNO2 B6253116 6-bromo-3-chloro-5-methylpyridine-2-carboxylic acid CAS No. 1256821-22-3

6-bromo-3-chloro-5-methylpyridine-2-carboxylic acid

Cat. No.: B6253116
CAS No.: 1256821-22-3
M. Wt: 250.5
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Description

6-Bromo-3-chloro-5-methylpyridine-2-carboxylic acid is a heterocyclic organic compound featuring a pyridine ring substituted with bromine, chlorine, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-chloro-5-methylpyridine-2-carboxylic acid typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:

    Halogenation: Starting with 3-chloro-5-methylpyridine, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Carboxylation: The brominated product is then subjected to carboxylation using carbon dioxide under high pressure and temperature, often in the presence of a base like sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, enhancing the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4). Conversely, oxidation can convert the methyl group to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Coupling Reactions: The bromine atom allows for palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol at reflux temperature.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in aqueous solution under reflux.

Major Products

    Substitution: Formation of various substituted pyridine derivatives.

    Reduction: Conversion to 6-bromo-3-chloro-5-methylpyridine-2-methanol.

    Oxidation: Formation of 6-bromo-3-chloro-5-methylpyridine-2,5-dicarboxylic acid.

Scientific Research Applications

Chemistry

In organic synthesis, 6-bromo-3-chloro-5-methylpyridine-2-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its halogenated structure makes it a versatile intermediate for various functionalization reactions.

Biology and Medicine

This compound is investigated for its potential as a pharmacophore in drug discovery. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers explore its use in the design of enzyme inhibitors or receptor modulators.

Industry

In the agrochemical industry, derivatives of this compound are studied for their potential as herbicides or insecticides. Its stability and reactivity make it suitable for developing new agrochemical agents.

Mechanism of Action

The mechanism by which 6-bromo-3-chloro-5-methylpyridine-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of halogen atoms can enhance binding affinity and specificity through halogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-chloro-6-methylpyridine: Lacks the carboxylic acid group, making it less versatile in certain reactions.

    6-Bromo-3-chloro-5-methylpyridine-2-methanol:

    5-Bromo-3-chloro-2-methylpyridine: Positional isomer with different chemical properties and reactivity.

Uniqueness

6-Bromo-3-chloro-5-methylpyridine-2-carboxylic acid is unique due to the combination of halogen atoms and a carboxylic acid group on the pyridine ring. This combination allows for diverse chemical transformations and applications, making it a valuable compound in synthetic chemistry and various applied sciences.

Properties

CAS No.

1256821-22-3

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.5

Purity

95

Origin of Product

United States

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